

An In-depth Technical Guide to the Physicochemical Properties of Butyl Valerate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl valerate*

Cat. No.: *B146188*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl valerate (also known as butyl pentanoate) is an organic ester with a characteristic fruity aroma, often described as reminiscent of apples or pineapples. It is found naturally in some fruits and is widely used as a flavoring and fragrance agent. Beyond its sensory characteristics, a thorough understanding of its physicochemical properties is essential for its application in various fields, including chemical synthesis, formulation development, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of **butyl valerate**, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The fundamental physicochemical properties of **butyl valerate** are summarized in the tables below. These values represent a synthesis of data from various sources and provide a baseline for its characterization.

Table 1: General and Physical Properties of Butyl Valerate

Property	Value
Molecular Formula	C ₉ H ₁₈ O ₂ [1] [2] [3]
Molecular Weight	158.24 g/mol [1]
Appearance	Colorless to pale yellow, clear liquid [4] [5]
Odor	Fruity, apple-raspberry-like [1] [2] [3]
Melting Point	-92.8 °C [1] [4]
Boiling Point	185.8 - 187 °C at 760 mmHg [1] [2] [3] [4]
Density	0.861 - 0.871 g/mL at 20-25 °C [2] [4]
Refractive Index (n ²⁰ /D)	1.408 - 1.416 [2] [4]

Table 2: Solubility and Volatility Properties of Butyl Valerate

Property	Value
Solubility in Water	Slightly soluble (approx. 83.87 - 101.9 mg/L at 25 °C) [4]
Solubility in Organic Solvents	Soluble in ethanol, ether, and propylene glycol [4] [5]
Vapor Pressure	0.608 mmHg at 25 °C (estimated) [4]
Vapor Density	5.4 (Air = 1) [4]
Flash Point	66.67 °C (152.00 °F) - Closed Cup [4]
logP (o/w)	3.333 (estimated) [4]

Experimental Protocols

The determination of the physicochemical properties of **butyl valerate** requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of Butyl Valerate via Fischer Esterification

Butyl valerate is commonly synthesized through the Fischer esterification of valeric acid and n-butanol, using an acid catalyst.

Materials:

- Valeric acid
- n-Butanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5%)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine equimolar amounts of valeric acid and n-butanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
- Set up the apparatus for reflux and heat the mixture for 1-2 hours.
- After cooling, transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the excess acid.
- Wash the organic layer with brine.

- Dry the crude **butyl valerate** over anhydrous magnesium sulfate.
- Purify the product by distillation, collecting the fraction that boils at approximately 186 °C.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus or a Thiele tube.

Materials:

- **Butyl valerate** sample
- Distillation flask or Thiele tube
- Thermometer
- Condenser (for distillation)
- Heating mantle or Bunsen burner
- Boiling chips

Procedure (Distillation Method):

- Place a small volume of **butyl valerate** and a few boiling chips into the distillation flask.
- Assemble the distillation apparatus with the thermometer bulb positioned just below the side arm of the flask.
- Heat the flask gently to bring the liquid to a boil.
- Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.

Measurement of Density

The density of **butyl valerate** can be measured using a pycnometer or a digital density meter.

Materials:

- **Butyl valerate** sample
- Pycnometer (specific gravity bottle) or digital density meter
- Analytical balance
- Thermostat/water bath

Procedure (Pycnometer Method):

- Clean and dry the pycnometer and determine its mass.
- Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.
- Determine the mass of the pycnometer filled with water.
- Repeat the process with **butyl valerate**.
- Calculate the density of **butyl valerate** using the formula: Density = (mass of **butyl valerate** / mass of water) * density of water at the measurement temperature.

Measurement of Refractive Index

The refractive index is typically measured using an Abbe refractometer.

Materials:

- **Butyl valerate** sample
- Abbe refractometer
- Constant temperature water bath
- Dropper
- Lens paper and ethanol

Procedure:

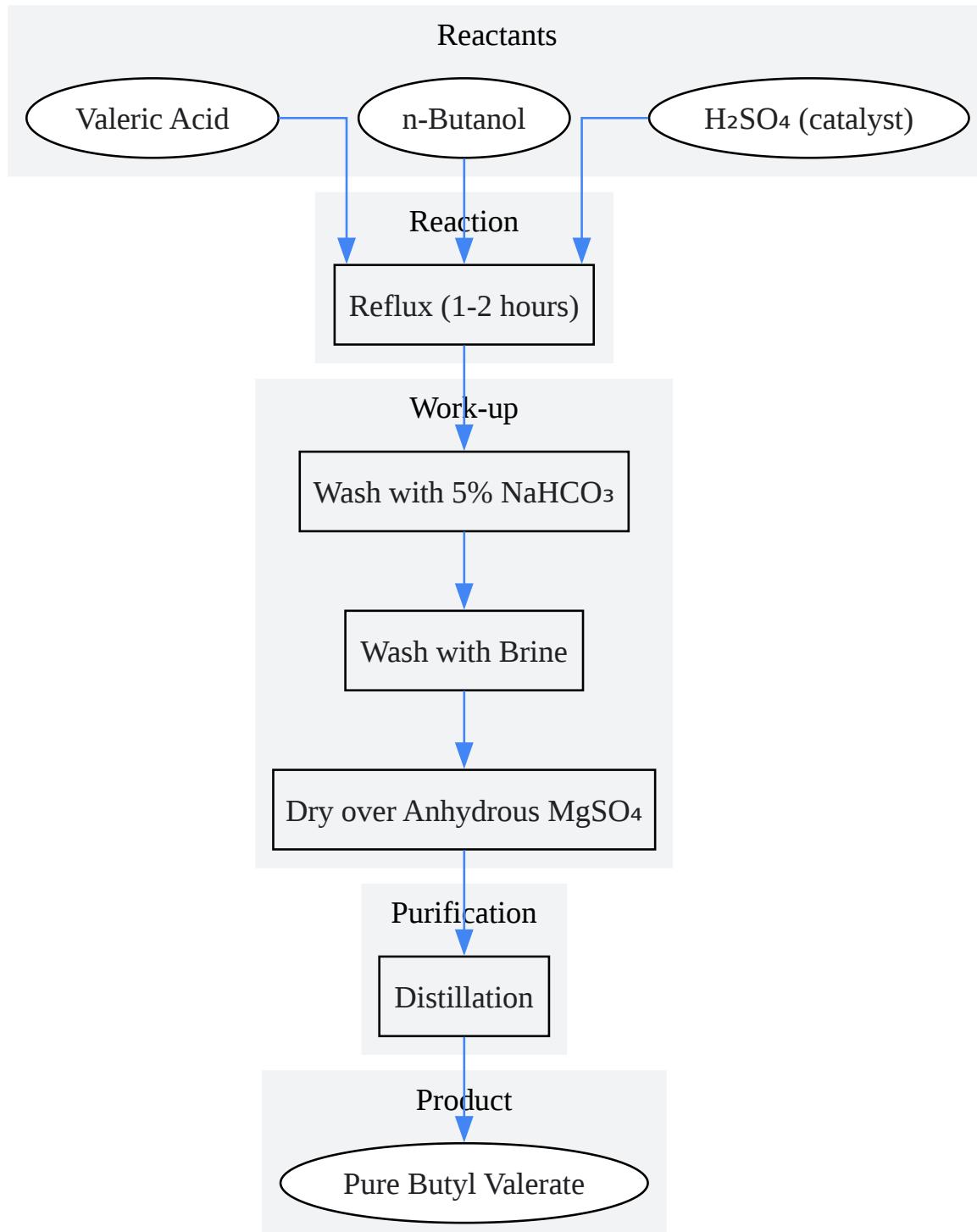
- Calibrate the Abbe refractometer with a standard of known refractive index.
- Ensure the prisms of the refractometer are clean and dry.
- Place a few drops of the **butyl valerate** sample onto the lower prism.
- Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.
- Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- Read the refractive index from the scale.

Determination of Flash Point

The flash point of **butyl valerate** is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester.[6][7]

Materials:

- **Butyl valerate** sample
- Pensky-Martens closed-cup apparatus[6][7]
- Ignition source

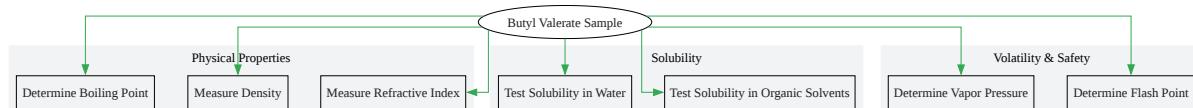

Procedure:

- Fill the test cup of the Pensky-Martens apparatus with the **butyl valerate** sample to the specified level.[6]
- Close the cup and begin heating and stirring at a controlled rate as specified by the standard method (e.g., ASTM D93).[6][8][9]
- At regular temperature intervals, apply the ignition source to the opening in the lid.[6]
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of **butyl valerate** via Fischer esterification.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **butyl valerate**.

Physicochemical Property Determination Workflow

This diagram outlines the logical sequence for determining the key physicochemical properties of a liquid sample like **butyl valerate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for property determination.

Safety Information

Butyl valerate is a combustible liquid and may cause skin and eye irritation. Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.^[10] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.^{[10][11]} For detailed safety information, consult the Safety Data Sheet (SDS).^{[10][11]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl valerate | C9H18O2 | CID 61137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BUTYL VALERATE | 591-68-4 [chemicalbook.com]
- 3. BUTYL VALERATE CAS#: 591-68-4 [m.chemicalbook.com]

- 4. butyl valerate, 591-68-4 [thegoodsentscompany.com]
- 5. CAS 591-68-4: Butyl valerate | CymitQuimica [cymitquimica.com]
- 6. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 7. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 8. ptplab.net [ptplab.net]
- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 10. BUTYL VALERATE - Safety Data Sheet [chemicalbook.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Butyl Valerate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146188#physicochemical-properties-of-butyl-valerate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

